

Application Note & Protocols: High-Purity Purification of Recombinant Trehalose-6-Phosphate Synthase (TPS)

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Compound of Interest

Compound Name: *Trehalose-6-phosphate*

Cat. No.: *B3052756*

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Introduction

Trehalose-6-phosphate (T6P) is a pivotal signaling metabolite in plants, fungi, and some bacteria, acting as a key regulator of carbon metabolism and growth.[\[1\]](#)[\[2\]](#) The synthesis of T6P is catalyzed by **Trehalose-6-Phosphate** Synthase (TPS), which converts UDP-glucose and glucose-6-phosphate into T6P and UDP.[\[1\]](#)[\[3\]](#) Given its central role, purified, active recombinant TPS is an invaluable tool for researchers in drug development targeting fungal pathogens, for professionals developing stress-resistant crops, and for scientists studying metabolic regulation.[\[3\]](#)[\[4\]](#)

This guide provides a comprehensive, field-proven methodology for the expression and purification of recombinant TPS. The protocols are designed to be a self-validating system, moving from initial capture to high-purity polishing, with explanations of the causality behind each experimental choice.

Expression Systems for Recombinant TPS

The choice of expression system is critical and can significantly impact protein folding, solubility, and yield.[\[5\]](#) *Escherichia coli* is the most common and cost-effective host for expressing TPS from various organisms, including fungi and plants.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its rapid growth and well-understood genetics make it an ideal starting point.[\[5\]](#) For complex TPS enzymes, such as those from plants that may form part of larger regulatory complexes, eukaryotic

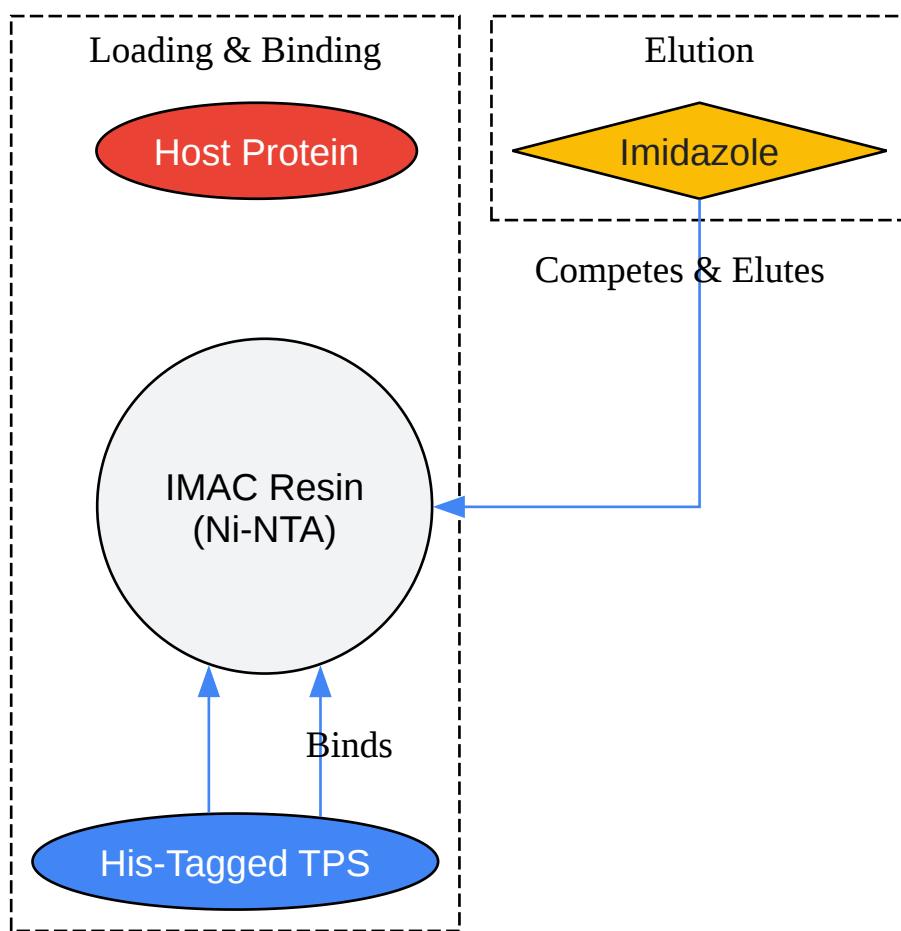
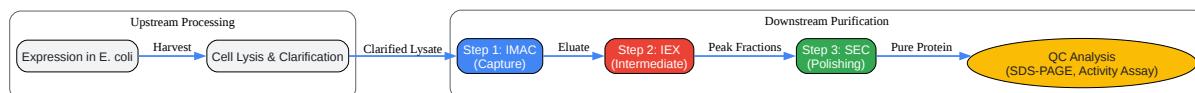
systems like insect cells (*Spodoptera frugiperda*, Sf9) or yeast (*Saccharomyces cerevisiae*) may offer advantages in post-translational modifications and proper folding.[5][9]

This guide will focus on the purification of a 6x-His-tagged TPS expressed in *E. coli*, a widely adopted and successful strategy.[4][10] The polyhistidine tag allows for a robust initial capture step using Immobilized Metal Affinity Chromatography (IMAC).[11][12]

Purification Strategy Overview

A multi-step chromatographic strategy is essential to achieve the high purity required for biochemical and structural studies. Relying on a single affinity step is often insufficient to remove co-purifying host cell proteins (HCPs) and protein aggregates.[13][14] Our recommended workflow involves three sequential chromatography steps:

- Capture: Immobilized Metal Affinity Chromatography (IMAC) to isolate the His-tagged TPS from the bulk of cellular proteins.
- Intermediate Purification: Ion-Exchange Chromatography (IEX) to separate TPS from remaining HCPs based on differences in surface charge.
- Polishing: Size-Exclusion Chromatography (SEC) to remove any remaining contaminants and, crucially, to separate aggregated protein from the active, monomeric enzyme.



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